molecular formula C26H34N2O10 B14884493 endo-BCN-PEG4-PNP

endo-BCN-PEG4-PNP

Cat. No.: B14884493
M. Wt: 534.6 g/mol
InChI Key: BVZOGCXKPKMYGZ-VSGJHWFKSA-N
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Description

endo-BCN-PEG4-PNP: is a compound used primarily in bioconjugation, which involves attaching two or more molecules together for various applications in biological research and medicine. The compound consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a para-nitrophenyl (PNP) ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PNP typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from cyclooctyne derivatives.

    Attachment of PEG Spacer: The PEG4 spacer is attached to the BCN group using standard PEGylation techniques, which often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of PNP Ester:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of endo-BCN-PEG4-PNP involves its ability to form stable covalent bonds with target molecules through click chemistry and nucleophilic substitution reactions. The BCN group undergoes SPAAC reactions with azides, forming triazole linkages, while the PNP ester group reacts with amines to form amide bonds. These reactions enable the compound to effectively conjugate with a wide range of biomolecules and synthetic molecules, facilitating their use in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H34N2O10

Molecular Weight

534.6 g/mol

IUPAC Name

2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C26H34N2O10/c29-25(37-19-24-22-5-3-1-2-4-6-23(22)24)27-11-12-33-13-14-34-15-16-35-17-18-36-26(30)38-21-9-7-20(8-10-21)28(31)32/h7-10,22-24H,3-6,11-19H2,(H,27,29)/t22-,23+,24?

InChI Key

BVZOGCXKPKMYGZ-VSGJHWFKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1

Origin of Product

United States

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